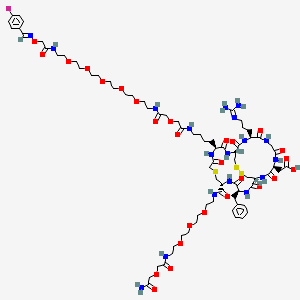![molecular formula C25H23N3O4S B14136498 Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate CAS No. 1223888-85-4](/img/structure/B14136498.png)
Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-[(phenylamino)carbonyl]-2-pyridinyl]thio]acetate is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-[(phenylamino)carbonyl]-2-pyridinyl]thio]acetate typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . This reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-[(phenylamino)carbonyl]-2-pyridinyl]thio]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbons or alcohols.
Scientific Research Applications
Methyl 2-[[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-[(phenylamino)carbonyl]-2-pyridinyl]thio]acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of new biochemical assays or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-[[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-[(phenylamino)carbonyl]-2-pyridinyl]thio]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: These compounds share a similar sulfur-containing heterocyclic structure and have diverse applications in medicinal chemistry.
Indole Derivatives: These compounds have a similar aromatic structure and are known for their biological activities.
Uniqueness
Methyl 2-[[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-[(phenylamino)carbonyl]-2-pyridinyl]thio]acetate is unique due to its combination of functional groups and structural features, which confer specific reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1223888-85-4 |
|---|---|
Molecular Formula |
C25H23N3O4S |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
methyl 2-[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C25H23N3O4S/c1-4-32-19-12-10-17(11-13-19)23-20(14-26)25(33-15-21(29)31-3)27-16(2)22(23)24(30)28-18-8-6-5-7-9-18/h5-13H,4,15H2,1-3H3,(H,28,30) |
InChI Key |
FBOPWVVXELXLHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C(=O)NC3=CC=CC=C3)C)SCC(=O)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-1,3-benzothiazole](/img/structure/B14136420.png)
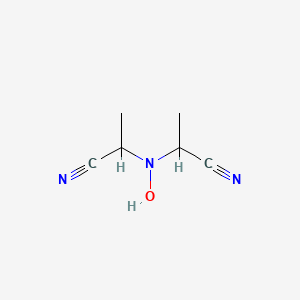
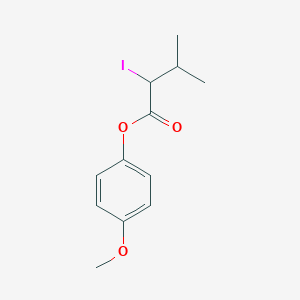
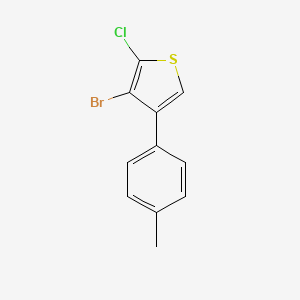
![4-hydrazinyl-5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14136432.png)
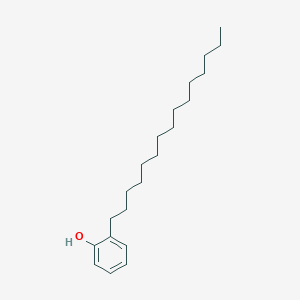
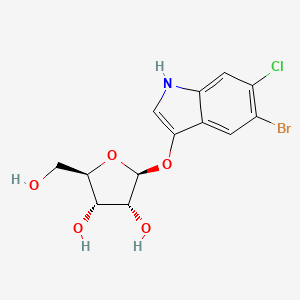
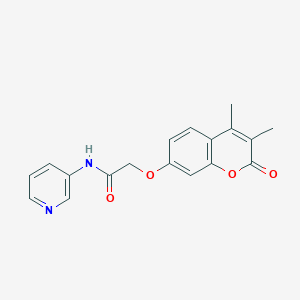
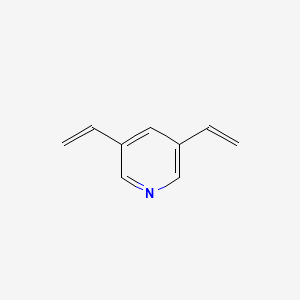

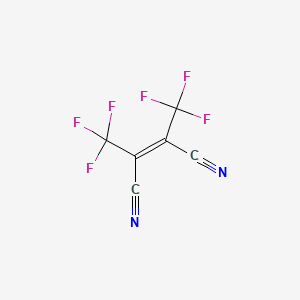
![1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone](/img/structure/B14136499.png)

